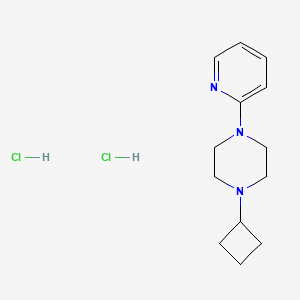
Dihydrochlorure de 1-cyclobutyl-4-(pyridin-2-yl)pipérazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclobutyl-4-(pyridin-2-yl)piperazine dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities.
Applications De Recherche Scientifique
1-Cyclobutyl-4-(pyridin-2-yl)piperazine dihydrochloride has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its interaction with biological targets.
Medicine: Piperazine derivatives are known for their therapeutic properties, and this compound is investigated for its potential use in drug discovery and development.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
Target of Action
The primary target of 1-Cyclobutyl-4-(pyridin-2-yl)piperazine dihydrochloride is the α2-adrenoceptor . The α2-adrenoceptor plays a crucial role in the regulation of neurotransmitter release from presynaptic cells .
Mode of Action
1-Cyclobutyl-4-(pyridin-2-yl)piperazine dihydrochloride: interacts with its target, the α2-adrenoceptor, as a selective antagonist . This means it binds to the receptor and blocks its activation, preventing the normal signal transduction triggered by the receptor .
Biochemical Pathways
The antagonistic action of 1-Cyclobutyl-4-(pyridin-2-yl)piperazine dihydrochloride on the α2-adrenoceptor affects the norepinephrine pathway . By blocking the α2-adrenoceptor, it prevents the negative feedback mechanism that typically inhibits the release of norepinephrine. This leads to an increase in the release of norepinephrine .
Analyse Biochimique
Biochemical Properties
1-Cyclobutyl-4-(pyridin-2-yl)piperazine dihydrochloride is a derivative of pyridinylpiperazine . Some derivatives of pyridinylpiperazine are known to act as potent and selective α2-adrenergic receptor antagonists . This suggests that 1-Cyclobutyl-4-(pyridin-2-yl)piperazine dihydrochloride may interact with α2-adrenergic receptors, potentially influencing biochemical reactions involving these receptors.
Molecular Mechanism
The molecular mechanism of action of 1-Cyclobutyl-4-(pyridin-2-yl)piperazine dihydrochloride is not fully understood. As a potential α2-adrenergic receptor antagonist, it may bind to these receptors, inhibiting their activity and leading to changes in cell signaling and gene expression .
Metabolic Pathways
The metabolic pathways involving 1-Cyclobutyl-4-(pyridin-2-yl)piperazine dihydrochloride are not well-documented. Given its potential interaction with α2-adrenergic receptors, it may be involved in pathways related to these receptors .
Méthodes De Préparation
The synthesis of 1-Cyclobutyl-4-(pyridin-2-yl)piperazine dihydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . Another method involves the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives through the combination of an isocyanide, an amine, a carboxylic acid, and an aldehyde . Industrial production methods often utilize these synthetic routes due to their efficiency and high yield.
Analyse Des Réactions Chimiques
1-Cyclobutyl-4-(pyridin-2-yl)piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with different functional groups using reagents like alkyl halides or sulfonyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.
Comparaison Avec Des Composés Similaires
1-Cyclobutyl-4-(pyridin-2-yl)piperazine dihydrochloride can be compared with other piperazine derivatives such as:
1-(2-Pyridinyl)piperazine: Known for its role as a selective α2-adrenergic receptor antagonist.
1-(3-Fluoro-2-pyridinyl)piperazine: Another derivative with potent biological activity.
The uniqueness of 1-Cyclobutyl-4-(pyridin-2-yl)piperazine dihydrochloride lies in its specific cyclobutyl and pyridinyl substitutions, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-cyclobutyl-4-pyridin-2-ylpiperazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3.2ClH/c1-2-7-14-13(6-1)16-10-8-15(9-11-16)12-4-3-5-12;;/h1-2,6-7,12H,3-5,8-11H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCNLHDPTHHCAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCN(CC2)C3=CC=CC=N3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
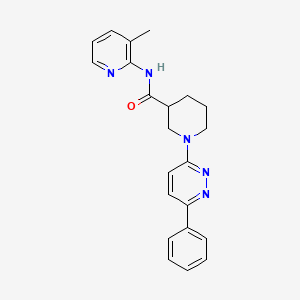
![2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B2560472.png)
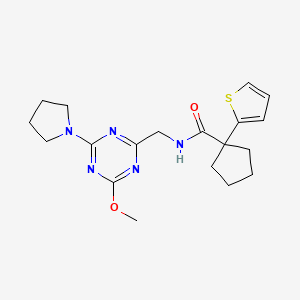
![N-[(4-{6-oxo-7-oxa-1-azaspiro[4.4]nonane-1-carbonyl}phenyl)methyl]prop-2-enamide](/img/structure/B2560476.png)
![N-{[5-(ethylsulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-3-fluorobenzamide](/img/structure/B2560477.png)

![(2E)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B2560480.png)
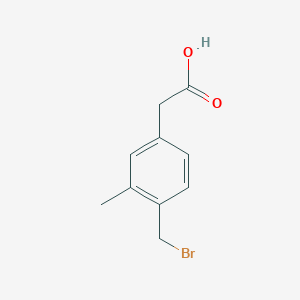
![1-(Chloromethyl)-3-(2-methoxyphenyl)bicyclo[1.1.1]pentane](/img/structure/B2560482.png)

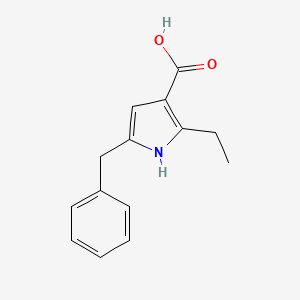
![(E)-5-methyl-N-phenyl-7-styryl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2560487.png)
![tert-butyl 3-(4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carbonyl)piperidine-1-carboxylate](/img/structure/B2560488.png)
![Tert-butyl N-cyclopropyl-N-[2-(prop-2-enoylamino)ethyl]carbamate](/img/structure/B2560492.png)
